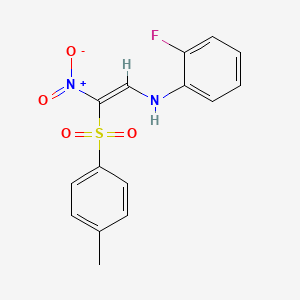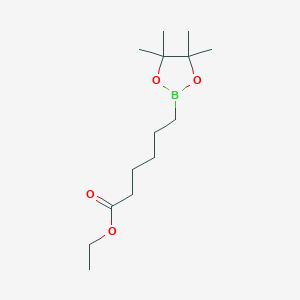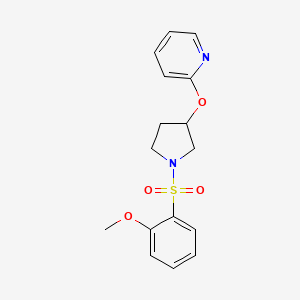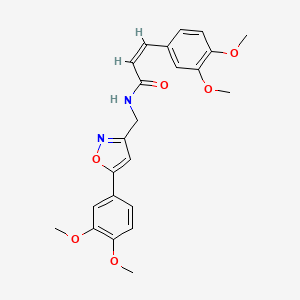
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21N9O2 and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Researchers synthesized a series of pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory activities. These compounds, including structures similar to the query compound, showed notable cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. Their structure-activity relationship was also discussed (Rahmouni et al., 2016).
Development of Novel Heterocyclic Compounds
- A study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed promising analgesic and anti-inflammatory properties, indicating their potential in pharmaceutical applications (Abu‐Hashem et al., 2020).
Antimicrobial Applications
- Novel triazole derivatives, including those structurally related to the query compound, were synthesized and evaluated for their antimicrobial activities. Many of these compounds demonstrated moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Tuberculostatic Activity
- The synthesis of phenylpiperazineacetic hydrazide derivatives was explored, leading to compounds with potential tuberculostatic activity. These compounds were tested in vitro, showing inhibitory concentrations within a specific range, which highlights their possible use in treating tuberculosis (Foks et al., 2004).
Anti-Angiogenic and DNA Cleavage Studies
- A study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
- A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening. These compounds showed promise in various disease models, demonstrating the versatility of the chemical structure in therapeutic applications (Thalji et al., 2013).
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O2/c31-21(23-11-19-27-20(28-32-19)15-4-2-1-3-5-15)16-6-8-29(9-7-16)17-10-18(25-13-24-17)30-14-22-12-26-30/h1-5,10,12-14,16H,6-9,11H2,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQWGBGGFXUJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)


![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)



![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)